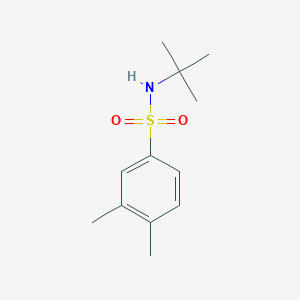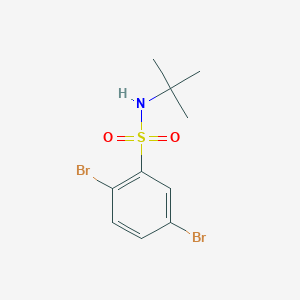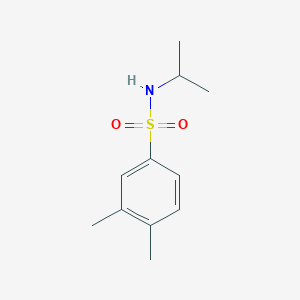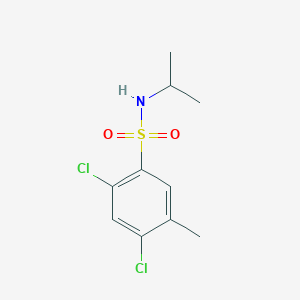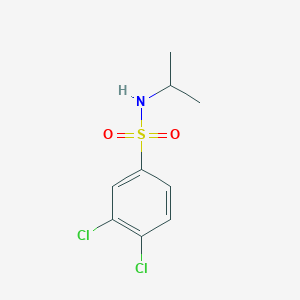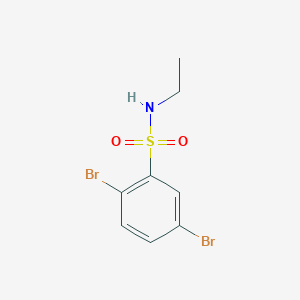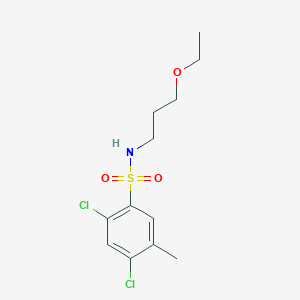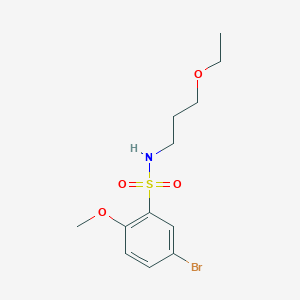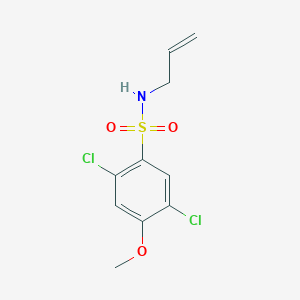
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, also known as ETS, is a sulfonamide compound that has been extensively used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as ethanol and acetone. ETS has been used in various research studies due to its unique properties, including its ability to inhibit carbonic anhydrase enzymes.
Mecanismo De Acción
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide inhibits carbonic anhydrase enzymes by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ions. As a result, the pH of the surrounding tissue decreases, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure. These effects are due to the inhibition of carbonic anhydrase enzymes by this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has several advantages in lab experiments, including its ability to inhibit carbonic anhydrase enzymes, which can be useful in studying the physiological effects of these enzymes. However, this compound also has some limitations, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for research on N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide, including the development of new synthesis methods and the investigation of its potential use in treating various medical conditions. Additionally, further research is needed to determine the long-term effects of this compound on the body and its potential toxicity.
Métodos De Síntesis
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized by reacting 2,4,5-trimethylbenzenesulfonyl chloride with 3-ethoxypropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide has been used in various scientific research studies due to its ability to inhibit carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating acid-base balance in the body. Inhibition of these enzymes can lead to various physiological effects, including decreased blood pressure, increased diuresis, and decreased intraocular pressure.
Propiedades
Fórmula molecular |
C14H23NO3S |
|---|---|
Peso molecular |
285.4 g/mol |
Nombre IUPAC |
N-(3-ethoxypropyl)-2,4,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-5-18-8-6-7-15-19(16,17)14-10-12(3)11(2)9-13(14)4/h9-10,15H,5-8H2,1-4H3 |
Clave InChI |
JNXJPYKQVHLQMH-UHFFFAOYSA-N |
SMILES |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
SMILES canónico |
CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








